molecular formula C12H13NO2 B1306345 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid CAS No. 446830-65-5

3-Ethyl-5-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1306345
CAS No.: 446830-65-5
M. Wt: 203.24 g/mol
InChI Key: PQEZZABTFGEOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5-methyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Activity

Research into the synthesis and potential antiviral activity of derivatives related to 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid has shown varied results. For instance, studies involving the synthesis of novel indole derivatives, including those structurally related to this compound, have explored their potential antiviral activities against various viruses such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus strains. However, most of these compounds did not exhibit significant antiviral activity, with only specific derivatives showing potential against influenza virus replication in cell cultures and in vivo models at micromolar concentrations (Ivashchenko et al., 2014).

Chemical Synthesis and Modification

The chemical synthesis and functional modification of compounds related to this compound have been a subject of interest for developing new pharmaceutical intermediates. Techniques such as oligomerization with incorporation of thiols and alkylation processes have been employed to yield various derivatives. These methods facilitate the synthesis of complex indole derivatives, potentially useful in pharmaceutical applications and material sciences (Mutulis et al., 2008).

Industrial Scale Production

On the industrial scale, the synthesis of related indole compounds has been demonstrated, showcasing the feasibility of large-scale production. This is crucial for the pharmaceutical industry, where the demand for high-purity chemical intermediates is significant. The optimization of reaction conditions for the synthesis of such compounds paves the way for efficient and cost-effective manufacturing processes (Huang et al., 2010).

Natural Source Identification

Furthermore, the discovery of indole derivatives from natural sources, such as marine sponges, has highlighted the potential of natural products as leads for drug discovery. Such compounds, including this compound derivatives, are of interest for further pharmacological investigation due to their structural diversity and biological activity profiles. The isolation of these compounds from natural sources underscores the importance of biodiversity in the search for new therapeutic agents (Abdjul et al., 2015).

Biochemical Analysis

Biochemical Properties

3-Ethyl-5-methyl-1H-indole-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . This interaction is particularly significant in the context of enzyme inhibition, where the compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. Additionally, this compound can interact with proteins involved in signal transduction pathways, thereby modulating cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to upregulate the expression of certain genes involved in metabolic pathways, leading to altered metabolic flux . Furthermore, it can modulate cell signaling pathways by interacting with key signaling proteins, thereby influencing cellular responses such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate or inhibit receptors involved in signal transduction, leading to changes in gene expression and cellular responses. These molecular interactions are critical for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites . These metabolic pathways can influence the compound’s biological activity and therapeutic potential. For instance, the compound’s metabolism can affect its ability to modulate metabolic flux and alter metabolite levels, thereby impacting cellular function and overall health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can influence the compound’s localization and accumulation within specific tissues, affecting its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interaction with biomolecules and its overall biological activity. For example, localization to the mitochondria can affect cellular energy production and metabolic activity, while localization to the nucleus can influence gene expression and cell signaling pathways.

Properties

IUPAC Name

3-ethyl-5-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-8-9-6-7(2)4-5-10(9)13-11(8)12(14)15/h4-6,13H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEZZABTFGEOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389965
Record name 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446830-65-5
Record name 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-5-methyl-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Ethyl-5-methyl-1H-indole-2-carboxylic acid
Reactant of Route 3
3-Ethyl-5-methyl-1H-indole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Ethyl-5-methyl-1H-indole-2-carboxylic acid
Reactant of Route 5
3-Ethyl-5-methyl-1H-indole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Ethyl-5-methyl-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.